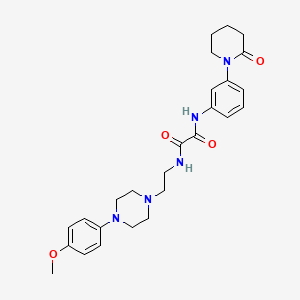
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C26H33N5O4 and its molecular weight is 479.581. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes piperazine and oxalamide functional groups. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of neurology and oncology. The unique combination of functional groups may enhance its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C26H33N5O4, with a molecular weight of approximately 479.6 g/mol. The structure includes:
- Piperazine moiety : Known for various pharmacological activities.
- Oxalamide group : Associated with enhanced solubility and bioavailability.
- 4-Methoxyphenyl substituent : Thought to improve lipophilicity and potentially influence receptor interactions.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antidepressant effects : Piperazine derivatives have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial properties : Some piperazine-based compounds have demonstrated efficacy against bacterial strains, suggesting potential as antibacterial agents.
Table 1: Summary of Biological Activities
Study 1: Antidepressant Activity
A study explored the antidepressant potential of piperazine derivatives, including those similar to this compound. The results indicated significant improvement in depressive symptoms in animal models, attributed to increased serotonin levels in the brain.
Study 2: Antitumor Efficacy
In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 3: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, structural features suggest favorable absorption and distribution characteristics. The presence of the methoxy group is expected to enhance lipophilicity, potentially improving bioavailability.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-35-23-10-8-21(9-11-23)30-17-15-29(16-18-30)14-12-27-25(33)26(34)28-20-5-4-6-22(19-20)31-13-3-2-7-24(31)32/h4-6,8-11,19H,2-3,7,12-18H2,1H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNUTDBPEQZQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














